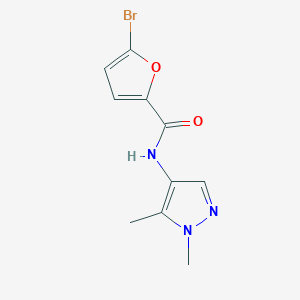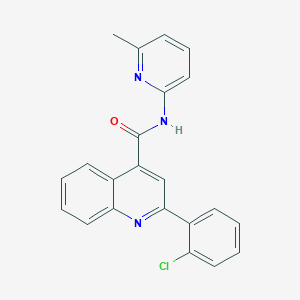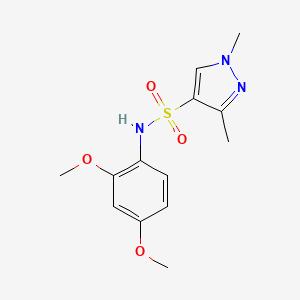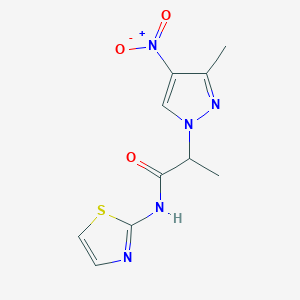
5-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, a pyrazole ring, and a furan ring, making it a molecule of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Amide Formation: The final step involves the formation of the amide bond by reacting the brominated pyrazole and furan intermediates with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and employing green chemistry principles to minimize waste and improve yield.
化学反応の分析
反応の種類
5-ブロモ-N-(1,5-ジメチル-1H-ピラゾール-4-イル)フラン-2-カルボキサミドは、さまざまな化学反応を受けることができます。これには以下が含まれます。
置換反応: 臭素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
酸化と還元: この化合物は、使用される試薬と条件に応じて、酸化または還元反応を受けることができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核剤が含まれます。条件は、通常、極性非プロトン性溶媒と炭酸カリウムなどの塩基の使用を伴います。
酸化反応: 過マンガン酸カリウムまたは過酸化水素などの試薬を、酸性または塩基性条件下で使用できます。
形成される主な生成物
置換反応: 生成物には、使用した求核剤に応じて、さまざまな置換誘導体を含みます。
酸化と還元: 生成物には、元の化合物の酸化または還元形が含まれ、これらは、異なる官能基または酸化状態を持っている可能性があります。
4. 科学研究への応用
5-ブロモ-N-(1,5-ジメチル-1H-ピラゾール-4-イル)フラン-2-カルボキサミドは、いくつかの科学研究への応用があります。
科学的研究の応用
5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials, such as polymers and advanced coatings.
作用機序
5-ブロモ-N-(1,5-ジメチル-1H-ピラゾール-4-イル)フラン-2-カルボキサミドの作用機序には、細菌細胞と真菌細胞の特定の分子標的との相互作用が含まれます。この化合物は、重要な酵素を阻害したり、細胞プロセスを破壊したりすることで、微生物の死または阻害につながります。 関与する正確な分子標的と経路はまだ調査中です .
6. 類似の化合物との比較
類似の化合物
5-ブロモ-N-(3-クロロ-2-(4-(プロプ-2-イニル)ピペラジン-1-イル)フェニル)フラン-2-カルボキサミド: 潜在的な抗菌性を持つ別のフラン-2-カルボキサミド誘導体です。
N-アリール-3-(アリールアミノ)-5-(((5-置換フラン-2-イル)メチレン)アミノ)-1H-ピラゾール-4-カルボキサミド: 類似の構造と潜在的な治療的用途を持つ関連する化合物です。
独自性
5-ブロモ-N-(1,5-ジメチル-1H-ピラゾール-4-イル)フラン-2-カルボキサミドは、フラン環とピラゾール環の特定の組み合わせにより、他の類似の化合物と比較して、異なる生物学的活性と化学反応性を示す可能性があります。 .
類似化合物との比較
Similar Compounds
5-BROMO-N-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-FURAMIDE: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
Structural Features: The combination of the bromine atom, pyrazole ring, and furan ring in a single molecule makes it unique.
Reactivity: The presence of multiple reactive sites allows for diverse chemical modifications and applications.
Biological Activity: Its potential biological activities and therapeutic applications distinguish it from other similar compounds.
特性
分子式 |
C10H10BrN3O2 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
5-bromo-N-(1,5-dimethylpyrazol-4-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H10BrN3O2/c1-6-7(5-12-14(6)2)13-10(15)8-3-4-9(11)16-8/h3-5H,1-2H3,(H,13,15) |
InChIキー |
WQRMXPFPZVDVDL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC=C(O2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,4-Dichlorophenyl)methylthio]-4-methyl-5-(2-thienyl)-1,2,4-triazole](/img/structure/B10968793.png)
![4-chloro-1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B10968802.png)
![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10968807.png)
![1-(Butylsulfonyl)-4-[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B10968809.png)
![2-{[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10968813.png)


![N-(5-bromopyridin-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10968832.png)
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1H-pyrazol-3-ylmethyl)propanamide](/img/structure/B10968835.png)


![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide](/img/structure/B10968856.png)
![N,5-dicyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10968859.png)
![4-methyl-3-({(Z)-[3-methyl-5-oxo-1-(2,4,6-trichlorophenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B10968861.png)
